![molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7](/img/structure/B193911.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (THTP·HCl) is a bicyclic heterocyclic compound with the molecular formula C₇H₁₀ClNS and a molar mass of 175.67 g/mol . It serves as a critical intermediate in synthesizing antiplatelet agents such as ticlopidine, clopidogrel, and prasugrel .
Preparation Methods
Direct Imine Cyclization and Salt Formation
The most industrially viable method involves a two-step synthesis starting with imine formation followed by cyclization and hydrochloride salt precipitation.
Imine Synthesis
In a reaction flask, water, formaldehyde, and 2-thiophene ethylamine are combined at a mass ratio of 200:50–60:120–130 and heated to 50–55°C for 20–30 hours . The imine intermediate is extracted using dichloroethane, washed with saturated brine, and concentrated under reduced pressure. This step achieves near-quantitative yields (100% in optimized trials) .
Cyclization and Hydrochloride Formation
The imine is treated with 25–30% ethanolic hydrogen chloride at 65–75°C for 4–8 hours. Activated carbon is added to adsorb impurities, followed by cooling to 0–5°C to crystallize THTP-HCl. A mass ratio of 130–150:480–520:45–55:2–4 (imine:ethanol HCl:water:activated carbon) ensures optimal purity .
Key Data:
Parameter | Range | Optimal Value | Yield |
---|---|---|---|
Reaction Temperature | 65–75°C | 70°C | 94.3% |
Cooling Temperature | 0–5°C | 0°C | – |
Ethanol HCl Conc. | 25–30% | 27% | – |
This method eliminates hazardous hydrogen chloride gas and reduces waste acid generation, aligning with green chemistry principles .
Enantioselective Synthesis via Pictet-Spengler Reaction
For applications requiring chiral purity, the Pictet-Spengler reaction constructs the THTP ring system with enantiomeric control.
Protecting Group Strategy
4-Piperidone is protected with benzothiazole-2-sulfonyl (Bts) to stabilize the amine during subsequent reactions . Vilsmeier-Haack formylation introduces a chloroformyl group, which reacts with sodium sulfide to generate a thiol intermediate . Alkylation with ethyl-2-bromopropionate followed by cyclization yields 2-substituted THTP derivatives.
Resolution and Deprotection
Racemic mixtures are resolved using chiral auxiliaries like (S)-α-methylbenzylamine. Hydrogenation with Pearlman’s catalyst (Pd(OH)₂/C) removes protecting groups, and subsequent condensation with nitroveratryl chloroformate ensures enantiomeric enrichment .
Example Reaction Sequence:
-
Bts protection of 4-piperidone → 36
-
Formylation → 37
-
Thiol generation + alkylation → 38–41
Industrial-Scale Process Optimization
Solvent and Reagent Selection
Ethanol-water mixtures are preferred for cyclization due to their low cost and ease of removal. Dichloroethane, while effective for extraction, is being phased out in favor of ethyl acetate in newer protocols .
Waste Minimization
The direct use of ethanolic HCl avoids gaseous HCl handling, reducing equipment corrosion and safety risks . Activated carbon filtration decreases downstream purification costs by adsorbing polymeric byproducts.
Comparative Analysis of Synthetic Routes
Method | Yield | Chirality | Scalability | Environmental Impact |
---|---|---|---|---|
Direct Cyclization | 94.3% | Racemic | High | Low |
Pictet-Spengler | 85–90% | Enantioselective | Moderate | Moderate |
Strecker Synthesis | 78% | Racemic | Low | High |
The direct cyclization method outperforms others in yield and scalability, while enantioselective routes are indispensable for pharmaceutical applications requiring single-enantiomer products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase
Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT). This enzyme is crucial in the biosynthesis of catecholamines. Substituted derivatives have been shown to possess higher potency and selectivity compared to traditional inhibitors like benzylamine. For instance, a study found that 3-thienylmethylamine was three times more potent than its benzyl counterpart in inhibiting hPNMT activity .
Antiplatelet Activity
This compound serves as an intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is essential in preventing thrombotic events in patients at risk for cardiovascular diseases. The synthesis method involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with various alkylating agents under controlled conditions to yield clopidogrel precursors .
Antifungal Properties
Recent studies have explored the antifungal potential of novel derivatives synthesized from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. These derivatives have shown promising results against various fungal strains in vitro, indicating their potential as antifungal agents .
Selectivity and Potency
The selectivity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives for specific receptors makes them valuable in drug design. For example, modifications to the thienyl moiety have led to compounds with enhanced selectivity for adrenergic receptors while maintaining low toxicity profiles .
Development of New Therapeutics
The structural versatility of this compound allows for the development of new therapeutic agents targeting various conditions such as hypertension and anxiety disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology.
Case Studies
Mechanism of Action
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride itself does not have a direct mechanism of action in biological systems. its significance lies in its conversion to clopidogrel, which acts as an inhibitor of the P2Y12 ADP receptor on platelets. This inhibition prevents the activation of platelets and subsequent blood clot formation, making it an effective antiplatelet agent .
Comparison with Similar Compounds
Key Properties
- Appearance : Off-white crystalline solid .
- Melting Point : 212–215°C .
- Solubility: Freely soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride form .
- Synthesis :
Pharmacological Relevance
THTP·HCl’s derivatives inhibit platelet aggregation by antagonizing the P2Y₁₂ adenosine diphosphate (ADP) receptor, making them vital in preventing thrombotic events .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share the THTP core but differ in substituents, leading to varied pharmacological profiles:
Pharmacokinetic and Metabolic Differences
- Ticlopidine :
- Clopidogrel: Prodrug metabolized by CYP2C19 (major) and CYP3A4/2B6 (minor) to active thiol metabolite . Genetic polymorphisms in CYP2C19 reduce efficacy in 30% of patients .
- Prasugrel :
- Tinoridine: Lacks antiplatelet activity; instead, inhibits cyclooxygenase (COX) for analgesia .
Antiplatelet Efficacy
- Ticlopidine: Reduced metastasis in Lewis lung carcinoma models by inhibiting platelet-tumor cell interactions .
- Prasugrel : Demonstrated superior inhibition of ADP-induced platelet aggregation (IC₅₀ = 0.2 µM) vs. clopidogrel (IC₅₀ = 1.5 µM) in preclinical studies .
Novel Derivatives
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS No. 28783-41-7) is a heterocyclic compound with significant biological activity, particularly in the field of pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNS
- Molecular Weight : 175.674 g/mol
- Boiling Point : 222°C to 224°C
- InChI Key : QMXCTKPNQFJZGK-UHFFFAOYSA-N
The compound features a thieno[3,2-c]pyridine core structure that contributes to its pharmacological properties.
Antiplatelet Effects
One of the most notable biological activities of this compound is its role as an antiplatelet agent. It has been studied for its ability to inhibit platelet aggregation through various mechanisms:
- Mechanism of Action : The compound acts as a P2Y12 receptor antagonist. This receptor is crucial for platelet activation and aggregation. Inhibition of this receptor leads to reduced thrombus formation and has implications for cardiovascular health .
- Case Study : In a study examining the effects on human platelets, it was found that treatment with 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride significantly decreased platelet aggregation in response to thrombin and ADP stimulation. This suggests potential therapeutic applications in preventing thrombotic events in patients at risk for cardiovascular diseases .
Anticancer Properties
Emerging research indicates that this compound may also exhibit anticancer properties:
- Inhibition of Cancer Cell Growth : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has been observed to affect colorectal cancer cells positively by modulating signaling pathways associated with tumor growth and metastasis .
- Mechanistic Insights : The compound's interaction with various signaling pathways involved in cancer progression highlights its potential as a therapeutic agent. For instance, it may influence the expression of cyclins and other proteins critical for cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antiplatelet | P2Y12 receptor antagonism | |
Anticancer | Induction of apoptosis; cell cycle arrest | |
Cardiovascular | Reduction in thrombus formation |
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activities. The synthesis typically includes the formation of imines followed by treatment with hydrochloric acid under controlled conditions to achieve high yields (up to 94.3%) .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride?
- Methodological Answer : Synthesis often involves deprotection of tert-butoxycarbonyl (Boc) intermediates using hydrochloric acid in methanol, as described in . Key parameters include reaction time (1 hour at room temperature) and stoichiometric control of HCl to avoid over-acidification. Post-synthesis, neutralization with NaHCO₃ and extraction with CH₂Cl₂ are critical for isolating the free base .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Analytical methods include:
- HPLC-UV with C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) for baseline separation of impurities.
- 1H NMR (e.g., DMSO-d₆) to confirm structural integrity, with characteristic peaks at δ 11.19 (broad singlet for NH⁺) and δ 3.07–4.50 (methylene protons in the tetrahydro ring) .
- Elemental analysis to verify Cl⁻ content (expected ~20.2% for C₇H₁₀ClNS·HCl) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (R36/37/38) .
- Conduct reactions in fume hoods to mitigate inhalation hazards.
- Dispose of waste via certified biohazard services, as recommended for structurally similar pyridine derivatives .
Advanced Research Questions
Q. How can structural discrepancies in NMR data for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NH⁺ or CH₂ protons) may arise from solvent polarity or counterion effects. For example, DMSO-d₆ vs. CDCl₃ alters NH⁺ peak broadening. Use ab initio calculations (DFT) to predict shifts and compare with experimental data . Cross-validate with X-ray crystallography for solid-state conformation .
Q. What strategies are effective for minimizing impurities like 5-(chlorobenzyl) derivatives during synthesis?
- Methodological Answer : Impurities such as 5-(3-chlorobenzyl)- or 5-(4-chlorobenzyl)-tetrahydrothieno[3,2-c]pyridine (CAS 54943-16-7, 53885-39-5) can form via Friedel-Crafts alkylation side reactions. Mitigation includes:
- Using anhydrous HCl to limit benzyl chloride formation.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetone/petroleum ether .
Q. How does solvent choice impact the solubility and stability of this compound in pharmacological assays?
- Methodological Answer : The compound is hygroscopic and highly soluble in polar solvents (water, ethanol). For stability:
- Store lyophilized at -20°C under argon.
- Avoid DMSO for long-term storage due to sulfoxide-mediated degradation. In kinetic assays, use PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
Q. What experimental approaches address contradictory bioactivity data in adenosine receptor modulation studies?
- Methodological Answer : Contradictions in A₁ receptor affinity (e.g., IC₅₀ variability) may stem from assay conditions (e.g., membrane vs. whole-cell systems). Standardize protocols:
- Use radioligand binding assays with [³H]DPCPX.
- Include positive controls like CPA (N⁶-cyclopentyladenosine) and validate via Schild regression analysis .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCTKPNQFJZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951426 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-41-7 | |
Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28783-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0HB70DQ7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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